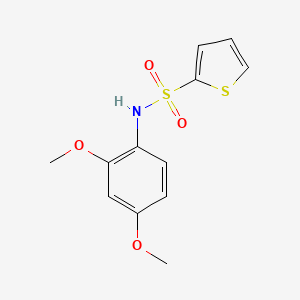

N-(2,4-dimethoxyphenyl)-2-thiophenesulfonamide

Vue d'ensemble

Description

N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives are a class of compounds that have been synthesized and studied for their potential biological activities . These compounds have shown potent antimicrobial activity against certain Gram-positive bacteria .

Synthesis Analysis

The synthesis of N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives has been reported . These compounds were synthesized based on a dithiolopyrrolone scaffold .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(2,4-dimethoxyphenyl)-2-thiophenesulfonamide” are not available, similar compounds have been studied for their reactivity .

Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide , have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting cancer cell growth and proliferation. The structural analogs of thiophene are of particular interest in the development of new chemotherapeutic agents due to their ability to modulate biological pathways associated with cancer .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules play a significant role in the advancement of organic semiconductors. The electronic properties of thiophene derivatives make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s molecular structure allows for efficient charge transport, which is crucial for the performance of these devices .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of thiophene derivatives are well-documented. These compounds can be designed to target specific inflammatory pathways, offering potential therapeutic benefits for conditions characterized by inflammation and pain. The sulfonamide group in N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide may contribute to these biological activities .

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial activity against a range of pathogens. The structural flexibility of thiophene allows for the synthesis of compounds that can disrupt microbial cell processes, leading to the development of new antibiotics. Research into thiophene sulfonamides could yield novel treatments for bacterial infections .

Corrosion Inhibition

In industrial applications, thiophene derivatives are used as corrosion inhibitors. These compounds can form protective layers on metal surfaces, preventing oxidative damage and extending the lifespan of metal components. The application of N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide in corrosion inhibition could be explored, leveraging its thiophene core and sulfonamide functionality .

Neuropharmacology: Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives are known to act as voltage-gated sodium channel blockers. This property is utilized in the development of local anesthetics and treatments for conditions related to neuronal hyperexcitability. Investigating the neuropharmacological applications of N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide could provide insights into new therapeutic approaches .

Anti-Atherosclerotic Agents

Thiophene derivatives have shown potential as anti-atherosclerotic agents. They may exert their effects by modulating lipid metabolism or by influencing the inflammatory processes involved in atherosclerosis. The development of N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide as an anti-atherosclerotic drug could be a promising area of research .

Kinase Inhibition

Kinases play a pivotal role in signal transduction pathways, and their dysregulation is implicated in various diseases. Thiophene derivatives have been investigated for their ability to inhibit kinases, which could lead to the development of targeted therapies for diseases such as cancer and autoimmune disorders. The specific kinase inhibition profile of N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide warrants further exploration .

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to target bacterial enzymes, specifically the dihydropteroate synthase, which is crucial for the synthesis of folic acid .

Mode of Action

Sulfonamides generally act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial growth and proliferation.

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna, rna, and proteins, which are essential for their growth and survival .

Result of Action

As a sulfonamide, it is likely to inhibit bacterial growth and proliferation by disrupting the synthesis of folic acid, a vital component for bacterial dna, rna, and protein synthesis .

Orientations Futures

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S2/c1-16-9-5-6-10(11(8-9)17-2)13-19(14,15)12-4-3-7-18-12/h3-8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUPYYONGFLTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975718 | |

| Record name | N-(2,4-Dimethoxyphenyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide | |

CAS RN |

6031-89-6 | |

| Record name | N-(2,4-Dimethoxyphenyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5632821.png)

![(3aR*,9bR*)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632826.png)

![2-[(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5632834.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5632836.png)

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5632846.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5632853.png)

![1-(2,5-difluorobenzoyl)-4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5632861.png)

![N~4~-[3-(2-methoxyphenoxy)propyl]-N~4~,6-dimethylpyrimidine-2,4-diamine](/img/structure/B5632865.png)

![(1H-1,2,3-benzotriazol-1-ylmethyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B5632870.png)

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5632878.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)

![(3aR*,9bR*)-2-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632901.png)